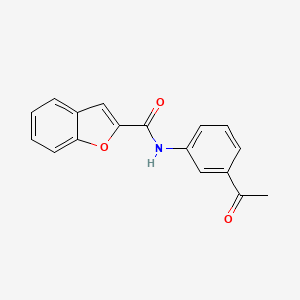

N-(3-acetylphenyl)-1-benzofuran-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(3-acetylphenyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO3/c1-11(19)12-6-4-7-14(9-12)18-17(20)16-10-13-5-2-3-8-15(13)21-16/h2-10H,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXVJPUYKEKUKPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N 3 Acetylphenyl 1 Benzofuran 2 Carboxamide

Synthetic Routes Towards the Benzofuran-2-carboxamide (B1298429) Core

The formation of the benzofuran-2-carboxamide core is a critical phase in the synthesis of N-(3-acetylphenyl)-1-benzofuran-2-carboxamide. This process can be dissected into two key stages: the construction of the benzofuran (B130515) ring system and the subsequent introduction of the carboxamide functional group at the 2-position.

Strategies for Benzofuran Ring Formation

The construction of the benzofuran nucleus can be achieved through a variety of synthetic strategies, often involving intramolecular cyclization reactions. Common methods include:

Palladium-catalyzed reactions: Palladium catalysts are widely used to facilitate the formation of the benzofuran ring. One such method involves the coupling of o-iodophenols with terminal alkynes, followed by an intramolecular cyclization. This approach, known as the Sonogashira coupling followed by cyclization, is a powerful tool for constructing 2-substituted benzofurans. Other palladium-catalyzed methods include the cyclization of o-allylphenols and the carbonylative cyclization of o-alkynylphenols.

Copper-catalyzed reactions: Copper catalysts also play a significant role in benzofuran synthesis. For instance, the intramolecular cyclization of o-halobenzyl ketones can be promoted by copper catalysts.

Acid-catalyzed cyclizations: The dehydration of α-aryloxy ketones in the presence of a strong acid is a classical method for benzofuran ring formation.

Rhodium-catalyzed annulation: The reaction of salicylaldehydes with diazo compounds, catalyzed by rhodium complexes, can afford benzofuran derivatives.

The choice of method often depends on the desired substitution pattern on the benzofuran ring and the availability of starting materials.

Introduction of the Carboxamide Moiety at Position 2

Once the benzofuran ring is formed, the next step is the introduction of the carboxamide group at the 2-position. This is typically achieved through one of the following methods:

Amidation of Benzofuran-2-carboxylic Acid: The most direct approach involves the coupling of benzofuran-2-carboxylic acid with an appropriate amine. This reaction is usually facilitated by a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of Hydroxybenzotriazole (HOBt).

Reaction with Benzofuran-2-carbonyl Chloride: Benzofuran-2-carboxylic acid can be converted to the more reactive benzofuran-2-carbonyl chloride using a chlorinating agent like thionyl chloride or oxalyl chloride. The resulting acid chloride readily reacts with amines to form the corresponding carboxamide.

Transamidation: In some synthetic routes, a pre-existing amide at the 2-position can be exchanged for another amine through a transamidation reaction. This can be a useful strategy for diversifying the N-substituent.

Approaches for N-Substitution with Acetylphenyl and Related Moieties

The final stage in the synthesis of this compound is the formation of the amide bond between the benzofuran-2-carboxamide core and the 3-acetylphenyl group.

Amidation Reactions with Aniline Derivatives

The key reaction in this step is the amidation involving an aniline derivative, specifically 3-aminoacetophenone. This is typically achieved by reacting either benzofuran-2-carboxylic acid with 3-aminoacetophenone in the presence of a coupling agent or by reacting benzofuran-2-carbonyl chloride with 3-aminoacetophenone. The choice of solvent and base is crucial for the efficiency of this reaction. Common solvents include tetrahydrofuran (THF) and dichloromethane (DCM), while bases like triethylamine or N,N-diisopropylethylamine are often used to neutralize the acid formed during the reaction.

Precursor Synthesis for Acetylphenyl Substitution

The required aniline derivative, 3-aminoacetophenone, is not always commercially available and may need to be synthesized. The most common method for its preparation is the reduction of 3-nitroacetophenone. This reduction can be carried out using various reducing agents, with catalytic hydrogenation being a prevalent method.

Table 1: Common Methods for the Synthesis of 3-aminoacetophenone

| Precursor | Reagents and Conditions | Product |

| 3-Nitroacetophenone | H₂, Pd/C, Ethanol | 3-Aminoacetophenone |

| 3-Nitroacetophenone | Iron powder, Acetic acid | 3-Aminoacetophenone |

| 3-Nitroacetophenone | SnCl₂, HCl | 3-Aminoacetophenone |

Optimization of Reaction Conditions and Efficiency

For the benzofuran ring formation, particularly in palladium-catalyzed reactions, the choice of ligand can significantly impact the reaction's efficiency. For the amidation step, screening different coupling agents and bases can lead to improved yields and shorter reaction times.

Table 2: Optimization of a Palladium-Catalyzed C-H Arylation for Benzofuran-2-Carboxamide Synthesis

| Entry | Catalyst | Ligand | Additive | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(OAc)₂ | - | AgOAc | Toluene | 110 | 46 |

| 2 | Pd(OAc)₂ | - | AgOAc | Toluene | 110 | 65 (16h) |

| 3 | Pd(OAc)₂ | - | AgOAc | Toluene | 120 | 30 |

| 4 | Pd(OAc)₂ | - | AgOAc, PivOH | Toluene | 110 | 61 |

| 5 | Pd(OAc)₂ | - | AgOAc, NaOAc | CPME | 110 | 93 |

This table illustrates how variations in reaction time, temperature, additives, and solvent can influence the outcome of a key synthetic step. For instance, changing the solvent from toluene to cyclopentyl methyl ether (CPME) and adding sodium acetate (NaOAc) significantly improved the yield of the C-H arylation product. Such optimization studies are crucial for developing efficient and scalable syntheses of this compound.

Conventional and Microwave-Assisted Synthesis Protocols

Conventional Synthesis: Conventional synthesis of N-aryl benzofuran-2-carboxamides, including the target compound, generally involves the activation of benzofuran-2-carboxylic acid followed by its reaction with the desired aniline. This is a widely used and versatile method for forming the crucial amide linkage. Common coupling reagents used for this purpose include 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) in conjunction with Hydroxybenzotriazole (HOBt), N,N'-Dicyclohexylcarbodiimide (DCC) with 4-Dimethylaminopyridine (DMAP), and 1,1'-Carbonyldiimidazole (CDI). nih.govnih.govresearchgate.net The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature over several hours. nih.govresearchgate.net

The general reaction is as follows: Benzofuran-2-carboxylic acid + 3-aminoacetophenone → (Coupling Agent, Solvent) → this compound

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates and often improve yields. For benzofuran-2-carboxamide synthesis, microwave irradiation can drastically reduce reaction times from hours to minutes. kcl.ac.ukmdpi.com For instance, the synthesis of related benzofuran-2-carboxamides has been achieved in as little as 5 minutes under microwave conditions, compared to several hours required for conventional heating. kcl.ac.uk This rapid, one-pot, multicomponent approach offers a practical and efficient alternative for generating libraries of substituted benzofurans. kcl.ac.uknih.gov The Perkin rearrangement, a key step in forming the benzofuran-2-carboxylic acid precursor, has also been shown to be significantly accelerated by microwave heating, with reaction times dropping from 3 hours to just 5 minutes. nih.gov

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis Protocols for Benzofuran-2-Carboxamides

| Parameter | Conventional Method | Microwave-Assisted Method | References |

| Reaction Time | Several hours (e.g., 12-14 h) | Minutes (e.g., 5-20 min) | nih.govkcl.ac.ukmdpi.com |

| Heating | Oil bath, heating mantle | Microwave irradiation | nih.govkcl.ac.uk |

| Typical Reagents | EDC/HOBt, DCC/DMAP, CDI | Often similar coupling reagents, or part of multicomponent reactions | nih.govnih.govresearchgate.netkcl.ac.uk |

| Efficiency | Moderate to good yields | Often higher yields, cleaner reactions | mdpi.comnih.gov |

Yield Enhancement and Purity Considerations

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Several factors, including the choice of solvent, catalyst, additives, and temperature, play a significant role.

In palladium-catalyzed C-H functionalization reactions used for derivatization, for example, a screening of solvents, additives, and palladium sources is often necessary. nih.govchemrxiv.org Studies have shown that solvents such as cyclopentyl methyl ether (CPME) can provide higher yields compared to more traditional solvents like toluene. nih.gov The choice and amount of additives, such as sodium acetate (NaOAc) or pivalic acid (PivOH), can also have a pronounced impact on reaction efficiency, with specific equivalents proving optimal for maximizing product formation. mdpi.com

Purification of the final product and intermediates is typically achieved through standard laboratory techniques. Column chromatography using silica gel is a common method to isolate the desired compound from reaction byproducts. nih.govsemanticscholar.org In some cases, where products have limited solubility, alternative purification methods like Soxhlet extraction may be employed to ensure high purity. chemrxiv.org Recrystallization is another effective method for obtaining highly pure crystalline products. researchgate.net

Derivatization Strategies for Analog Development

The this compound scaffold offers multiple sites for chemical modification, allowing for the systematic development of analogs. Strategies focus on altering the benzofuran core, varying the substituents on the N-phenyl ring, and introducing new chemical moieties.

Modifications on the Benzofuran Ring System

The benzofuran ring is a prime target for derivatization, particularly at the C3 position. A highly effective and modular strategy involves palladium-catalyzed C-H functionalization. nih.gov Using an 8-aminoquinoline (8-AQ) directing group temporarily installed at the amide nitrogen, a wide variety of aryl and heteroaryl substituents can be introduced at the C3 position via C-H arylation with aryl iodides. nih.govmdpi.comdiva-portal.org This method demonstrates good functional group tolerance and allows for the synthesis of a diverse set of C3-arylated benzofuran products in high yields. nih.gov

Substituents on the benzene (B151609) portion of the benzofuran scaffold can also be varied. These modifications are often incorporated early in the synthesis, starting from appropriately substituted phenols or salicylaldehydes to construct the initial benzofuran ring. nih.govmdpi.comresearchgate.net This approach allows for the introduction of groups like methoxy (B1213986), methyl, or halogens at various positions of the fused benzene ring. nih.gov

Table 2: Examples of C3-Position Modifications on the Benzofuran Ring via Pd-Catalyzed C-H Arylation

| Aryl Iodide Substituent | Yield (%) | Reference |

| 4-MeO-Ph | 86% | nih.gov |

| 4-Me-Ph | 88% | nih.gov |

| 3,5-diMe-Ph | 76% | nih.gov |

| Thiophene | 86% | chemrxiv.org |

| Chromone | 94% | nih.gov |

Variations of the N-Phenyl Substituent (e.g., acetyl vs. other groups)

The N-phenyl substituent provides a versatile handle for analog development. A powerful technique for modifying this part of the molecule is transamidation. Following a C-H functionalization at the C3 position, the 8-aminoquinoline directing group can be cleaved and replaced with a different amine in a one-pot, two-step procedure. mdpi.comnih.gov The 8-AQ amide is first activated with di-tert-butyl dicarbonate (Boc₂O) to form an N-acyl-Boc-carbamate intermediate. This activated intermediate then readily reacts with various primary and secondary amines to yield the desired carboxamide derivative, without the need for an additional catalyst. chemrxiv.orgsemanticscholar.org

This modular approach allows for the systematic replacement of the 3-acetylphenylamine moiety with a wide array of other substituted anilines or different amine nucleophiles entirely. chemrxiv.org Libraries of analogs can be generated by reacting a common benzofuran-2-carboxylic acid precursor with various substituted anilines, bearing electron-donating groups (e.g., -OCH₃, -OH) or electron-withdrawing groups (e.g., -Cl, -NO₂, -CF₃). nih.gov

Introduction of Heterocyclic and Aliphatic Moieties

Beyond aryl groups, various heterocyclic and aliphatic moieties can be incorporated into the core structure to expand its chemical diversity.

Heterocyclic Moieties: As mentioned, Pd-catalyzed C-H arylation can be used to install heteroaromatic groups, such as thiophene and chromone, at the C3 position of the benzofuran ring. nih.govchemrxiv.org This allows for the exploration of different electronic and steric properties imparted by these rings.

Aliphatic Moieties: Aliphatic groups can be introduced at several positions. One common strategy is the N-alkylation of the amide nitrogen. For example, after the initial formation of an N-phenylbenzofuran-2-carboxamide, treatment with a base like sodium hydride (NaH) followed by an alkyl halide (e.g., 1-(3-chloropropyl)piperidine) can introduce an N-alkyl chain. nih.govnih.gov A modified Finkelstein reaction can be used in situ to convert a more readily available alkyl chloride to a more reactive alkyl iodide, facilitating the N-alkylation process. nih.gov Additionally, amino acid-containing moieties, such as glycinamide and β-alanamide, have been introduced at the C3-position of the benzofuran ring, further expanding the range of possible derivatives. researchgate.net

Structure Activity Relationship Sar and Structure Target Interaction Investigations

Rational Design of N-(3-acetylphenyl)-1-benzofuran-2-carboxamide Analogues for SAR Profiling

The position and electronic properties (electron-donating or electron-withdrawing) of substituents on the N-phenyl ring and the benzofuran (B130515) core are critical determinants of biological activity.

Studies on various benzofuran-2-carboxamide (B1298429) derivatives have demonstrated that even subtle changes can lead to significant shifts in potency and even the nature of the biological response. For instance, in a series of N-phenylbenzofuran-2-carboxamides designed as modulators of Amyloid Beta (Aβ42) aggregation, the substitution pattern on the phenyl ring was paramount. nih.gov Analogues featuring a methoxyphenol moiety inhibited Aβ42 aggregation, whereas the incorporation of a 4-methoxyphenyl ring caused an acceleration of fibrillogenesis. nih.govresearchgate.net This highlights how both the electronic nature (hydroxyl vs. methoxy) and position of substituents dictate the compound's interaction with its target.

In the context of anticancer activity, research on benzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives revealed that groups with a positive mesomeric effect (+M) and hydrophobic characteristics on the N-phenyl ring tended to enhance cytotoxic and NF-κB inhibitory activities. bohrium.com For neuroprotective effects, a series of 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamides were evaluated. The results suggested that a methyl group at the R2 position or a hydroxyl group at the R3 position of the N-phenyl ring was important for potent action against excitotoxic damage. nih.gov

Modifications to the benzofuran scaffold itself also play a key role. In the development of ligands for sigma receptors, the inclusion of methoxy (B1213986) substituents at the C-5 and C-6 positions of the benzofuran ring resulted in high affinity and selectivity for the sigma-1 receptor subtype. nih.gov

The N-(3-acetylphenyl) moiety is a crucial component that contributes to the molecule's interaction with its biological target through several potential mechanisms. The phenyl ring itself provides a significant hydrophobic surface that can engage in van der Waals forces, hydrophobic interactions, or π-π stacking with aromatic amino acid residues in a protein's binding pocket. nih.gov

The acetyl group, located at the meta-position, introduces specific electronic and steric features. As an electron-withdrawing group, it influences the electron density of the phenyl ring, which can affect the strength of aromatic interactions. More importantly, the carbonyl oxygen of the acetyl group acts as a hydrogen bond acceptor. This feature allows for the formation of a directional hydrogen bond with a suitable hydrogen bond donor group (like the amide proton of an asparagine or glutamine side chain, or the hydroxyl group of a serine, threonine, or tyrosine) on the target protein, potentially anchoring the ligand in a specific orientation within the binding site. The position of this acetyl group (ortho, meta, or para) is critical, as it dictates the geometry and accessibility of this hydrogen bond acceptor, thereby influencing binding affinity and specificity.

The bond between the benzofuran ring and the carboxamide group.

The C-N bond of the amide linker.

The bond between the amide nitrogen and the acetylphenyl ring.

The amide bond (-CO-NH-) itself is typically planar, which restricts local rotation, but the bonds on either side allow for significant flexibility. The relative orientation of the benzofuran and the N-acetylphenyl rings is a major determinant of the molecule's shape. Molecular docking studies on related N-phenylbenzofuran-2-carboxamide derivatives suggest that the orientation of the bicyclic aromatic ring system plays a major role in determining biological activity. researchgate.net The specific conformation adopted by the molecule upon binding to its target is known as the "bioactive conformation." Identifying this conformation is a primary goal of SAR studies, as it provides a template for designing more rigid analogues that are "locked" in this favorable shape, potentially leading to increased potency and selectivity.

Identification of Key Pharmacophoric Features within the Benzofuran-2-carboxamide Scaffold

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For the benzofuran-2-carboxamide class of compounds, a general pharmacophore model can be proposed based on recurring features in active analogues.

The key pharmacophoric features include:

Aromatic/Hydrophobic Region 1: The benzofuran ring system serves as a large, relatively planar hydrophobic scaffold that can participate in aromatic and hydrophobic interactions. nih.gov

Hydrogen Bond Donor/Acceptor Unit: The central carboxamide linker is a critical interaction hub. The amide proton (N-H) acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor.

Aromatic/Hydrophobic Region 2: The N-phenyl ring provides a second hydrophobic region, crucial for establishing further interactions with the target. nih.gov

Acceptor/Donor/Hydrophobic Features: The substituents on the N-phenyl ring (such as the acetyl group in the title compound) act as key recognition points, providing additional hydrogen bond acceptors, donors, or hydrophobic contacts that fine-tune the binding affinity and specificity. nih.govnih.gov

This model provides a framework for designing new molecules. Virtual screening and 3D-QSAR methodologies can utilize such pharmacophore models to identify novel compounds with a high probability of possessing the desired biological activity. nih.gov

Correlation of Structural Modifications with Biological Potency (Pre-clinical)

Pre-clinical studies on N-(acetylphenyl)-1-benzofuran-2-carboxamide analogues have established a clear link between specific structural changes and biological potency. A notable example comes from the investigation of their antihyperlipidemic activity in Triton-WR-1339-induced hyperlipidemic rats.

In this model, the position of the acetyl group on the N-phenyl ring had a significant impact on the ability of the compounds to lower plasma triglyceride (TG) levels. A comparison between N-(4-acetylphenyl) and N-(3-acetylphenyl) isomers demonstrated a marked difference in efficacy.

| Compound | Structure Modification (vs. inactive isomers) | Biological Activity | Observed Potency |

|---|---|---|---|

| N-(4-acetylphenyl)-1-benzofuran-2-carboxamide (Compound 4b') | Acetyl group at para-position | Antihyperlipidemic | Slight reduction in plasma triglyceride levels |

| This compound (Compound 4c') | Acetyl group at meta-position | Antihyperlipidemic | Significant reduction in plasma triglyceride levels (p <0.05) and increase in HDL-cholesterol |

| N-(3-benzoylphenyl)-1-benzofuran-2-carboxamide (Compound 3b) | Benzoyl group at meta-position | Antihyperlipidemic | Potent reduction in plasma triglyceride levels (p <0.0001) and increase in HDL-cholesterol |

The data clearly indicate that moving the acetyl group from the para-position to the meta-position enhances antihyperlipidemic activity. Furthermore, replacing the 3-acetyl group with a larger, more lipophilic 3-benzoyl group (Compound 3b) leads to an even more potent reduction in triglycerides. This suggests that for this particular biological target, the meta-position is optimal for substitution, and increased lipophilicity in this region is beneficial for activity.

Mechanistic Elucidation of Biological Activities in Vitro and in Vivo Pre Clinical Models

Investigation of Enzymatic Inhibition Profiles

While specific enzymatic inhibition data for N-(3-acetylphenyl)-1-benzofuran-2-carboxamide is not extensively detailed in the public domain, the broader class of benzofuran (B130515) derivatives has been shown to interact with various enzymes.

Research into the broader family of benzofuran-2-carboxamide (B1298429) derivatives has identified several potential enzymatic targets. For instance, certain derivatives have been investigated as inhibitors of lysine acetyltransferases (KATs), such as KAT6A and KAT6B, which are implicated in chromatin regulation and are frequently amplified in various cancers. nih.gov Another study highlighted a different set of benzofuran-2-carboxamide derivatives as inhibitors of the Staphylococcus aureus Sortase A, an enzyme crucial for bacterial virulence. researchgate.net These findings suggest that the this compound scaffold has the potential to be tailored to inhibit specific enzymes, a critical step in the development of targeted therapies.

Detailed kinetic analyses for this compound are not yet available. However, for related compounds, kinetic studies have been crucial in understanding their mechanism of inhibition. For example, in the study of benzofuran derivatives as Sortase A inhibitors, structure-activity relationship (SAR) analyses revealed that the amide group at the 3-position was essential for inhibitory activity. researchgate.net Such analyses are vital for optimizing the potency and selectivity of enzyme inhibitors.

Receptor Binding Affinity and Selectivity Studies

The ability of this compound derivatives to bind to specific receptors has been a key area of investigation. A study on N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides demonstrated high affinity for sigma-1 receptors, with Ki values in the nanomolar range. nih.govnih.gov These receptors are involved in modulating various neurotransmitter systems. nih.govnih.gov The selectivity for sigma-1 over sigma-2 receptors was also demonstrated, highlighting the potential for developing receptor-subtype-selective ligands based on the benzofuran-2-carboxamide scaffold. nih.govnih.gov

Table 1: Sigma Receptor Binding Affinities of Representative Benzofuran-2-Carboxamide Derivatives

| Compound | Sigma-1 Ki (nM) | Sigma-2 Ki (nM) | Selectivity (Sigma-1 vs. Sigma-2) |

|---|---|---|---|

| KSCM-1 | 27.5 | 522 | 19-fold |

| KSCM-5 | 7.8 | 100 | 12.8-fold |

| KSCM-11 | 34 | 210 | 6.2-fold |

Data adapted from a study on 3-methyl-N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides. nih.gov

Cellular Pathway Modulation and Signaling Events

The impact of benzofuran derivatives on cellular pathways is a significant aspect of their preclinical evaluation. These compounds have been shown to influence pathways related to cell growth, proliferation, and death.

Several studies have demonstrated the antiproliferative effects of benzofuran-2-carboxamide derivatives in various cancer cell lines. For example, certain derivatives have been shown to potently inhibit the growth of colon cancer cell lines. nih.gov Another study found that a benzofuran-isatin conjugate displayed potent and selective anti-proliferative action towards specific colorectal cancer cell lines. nih.gov The antiproliferative activity is often concentration-dependent and can be selective for certain cancer cell types. nih.gov The structure-activity relationship studies have indicated that substitutions at different positions of the benzofuran ring can significantly influence the cytotoxic activity of these compounds. mdpi.com

Table 2: Antiproliferative Activity of a Benzofuran-2-carboxamide Derivative (50g) in Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HCT-116 (Colon) | 0.87 |

| HeLa (Cervical) | 0.73 |

| HepG2 (Liver) | 5.74 |

| A549 (Lung) | 0.57 |

Data represents the concentration required for 50% inhibition of cell growth. nih.gov

The induction of apoptosis is a key mechanism through which many anticancer agents exert their effects. Studies on benzofuran derivatives have shown that they can induce apoptosis in cancer cells. For instance, a novel benzofuran lignan derivative was found to induce apoptosis in Jurkat T lymphocytes. nih.gov The mechanism of apoptosis induction can be multifaceted, involving the activation of caspases, which are key executioner enzymes in the apoptotic pathway. nih.gov Some benzofuran derivatives have been shown to induce cell death through the extrinsic apoptotic pathway. researchgate.net Furthermore, research has indicated that the cell death mechanism can be cell-type specific, with some compounds inducing apoptosis in certain cell lines while acting through other mechanisms in others. nih.gov

Impact on Inflammatory Mediators

Based on a comprehensive review of available scientific literature, there are no specific studies detailing the direct impact of this compound on inflammatory mediators. Research on its potential to modulate key signaling molecules in the inflammatory cascade, such as cytokines (e.g., TNF-α, interleukins) or enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), has not been reported. Therefore, its mechanism of action concerning inflammation remains unelucidated.

Antioxidant Activity Assessment and Reactive Oxygen Species (ROS) Scavenging

Specific assessments of the antioxidant capacity of this compound are not presently available in the scientific literature. Standard assays to determine direct antioxidant activity, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay or the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay, have not been reported for this specific compound. Furthermore, its ability to scavenge or mitigate the production of reactive oxygen species (ROS) in cellular models has not been characterized. While the benzofuran scaffold is present in some compounds with known antioxidant effects, the direct ROS scavenging capabilities of this particular derivative have not been experimentally verified.

Lipid Metabolism Modulation in Animal Models

The primary area of pre-clinical investigation for this compound is its role in modulating lipid metabolism. Studies have been conducted using established animal models of dyslipidemia to ascertain its potential as a hypolipidemic agent.

In a key study, a series of N-(acetylphenyl)-1-benzofuran-2-carboxamides, including the meta-substituted isomer corresponding to this compound (designated as compound 4c'), was evaluated for antihyperlipidemic activity in a Triton WR-1339-induced hyperlipidemic rat model Current time information in Красногвардейский район, UA.japsonline.com. This model induces a rapid and significant elevation in plasma lipids, providing a robust system for screening potential lipid-lowering agents.

The investigation using the Triton WR-1339 model demonstrated that this compound (4c') has a significant effect on plasma triglyceride levels Current time information in Красногвардейский район, UA.japsonline.com. Following administration, the compound was found to significantly reduce the elevated plasma triglyceride concentrations at both 12 and 24 hours post-treatment, with a statistical significance of p <0.05 when compared to the hyperlipidemic control group Current time information in Красногвардейский район, UA.japsonline.com. The effect on total cholesterol levels was not highlighted as significant in the primary findings for this specific derivative.

The study also shed light on the compound's influence on lipoprotein profiles, which is a critical aspect of antihyperlipidemic activity. This compound (4c') was shown to cause a remarkable increase in the levels of high-density lipoprotein-cholesterol (HDL-C), often referred to as "good cholesterol" Current time information in Красногвардейский район, UA.japsonline.com. This elevation was statistically significant (p <0.05), suggesting a potentially beneficial impact on reverse cholesterol transport Current time information in Красногвардейский район, UA.. The specific effects on low-density lipoprotein-cholesterol (LDL-C) for this particular compound were not detailed as a primary outcome in the available reports. The potent dual action of significantly lowering triglycerides while elevating HDL-C underscores its potential in managing dyslipidemia Current time information in Красногвардейский район, UA..

Data Table: Effect of this compound on Lipid Profile

Detailed numerical data from the primary study for this compound (compound 4c') were not available in the reviewed literature abstracts, precluding the generation of a specific data table. The reported findings are qualitative and based on statistical significance.

| Parameter | Effect Reported for Compound 4c' | Statistical Significance |

| Plasma Triglycerides (TG) | Significant Reduction | p < 0.05 |

| High-Density Lipoprotein-Cholesterol (HDL-C) | Remarkable Increase | p < 0.05 |

Computational Chemistry and Molecular Modeling for N 3 Acetylphenyl 1 Benzofuran 2 Carboxamide

Molecular Docking Simulations for Target Identification and Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second. nih.gov This is often used to predict the interaction between a small molecule ligand and a protein receptor. The process involves sampling different conformations of the ligand within the binding site of the protein and then estimating the strength of the interaction using a scoring function. nih.gov

In a hypothetical docking study of N-(3-acetylphenyl)-1-benzofuran-2-carboxamide, the analysis would focus on identifying the specific amino acid residues within a target protein's active site that interact with the compound. Key interactions typically include:

Hydrogen Bonds: The carboxamide group (-C(=O)NH-) and the acetyl group (-C(=O)CH₃) of the compound are potential hydrogen bond donors and acceptors. These could form crucial hydrogen bonds with polar amino acid residues like serine, threonine, or aspartic acid in a receptor's binding pocket.

Hydrophobic Interactions: The benzofuran (B130515) and phenyl rings are hydrophobic and would likely engage in hydrophobic interactions with nonpolar residues such as leucine, valine, and phenylalanine.

Pi-Pi Stacking: The aromatic systems of the benzofuran and phenyl rings could form pi-pi stacking interactions with aromatic amino acid residues like tyrosine, tryptophan, or phenylalanine.

Identifying these "hotspots" is critical for understanding the basis of molecular recognition and for designing more potent derivatives.

Scoring functions are mathematical models used to approximate the binding affinity between a ligand and a protein. The score is typically given in energy units (e.g., kcal/mol), where a more negative value indicates a stronger predicted binding affinity. For this compound, a docking program would calculate this score based on the sum of favorable interactions (like hydrogen bonds and hydrophobic contacts) and unfavorable steric clashes. This predicted affinity helps in ranking potential drug candidates and prioritizing them for further experimental testing.

Table 1: Hypothetical Ligand-Protein Interactions for this compound

| Interaction Type | Potential Functional Group on Ligand | Potential Interacting Amino Acid Residue |

|---|---|---|

| Hydrogen Bond | Carboxamide (-CONH-) | Serine, Aspartate, Glutamine |

| Hydrogen Bond | Acetyl group (-COCH₃) | Tyrosine, Asparagine |

| Hydrophobic | Benzofuran Ring | Leucine, Isoleucine, Valine |

| Pi-Pi Stacking | Phenyl Ring | Phenylalanine, Tyrosine, Tryptophan |

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. By simulating the movements of atoms and molecules, MD can assess the stability of a ligand-protein complex and analyze the conformational changes that may occur upon binding.

If this compound were docked into a target protein, an MD simulation would be performed on the resulting complex. This would reveal how stable the predicted binding pose is over a period of nanoseconds or microseconds. Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone would be monitored. A stable RMSD value over time would suggest that the compound remains securely in the binding pocket in the predicted orientation.

MD simulations are typically performed in an explicit solvent environment (usually water) to mimic physiological conditions. This allows for the analysis of solvation effects. For a ligand to bind to a protein, it must first shed its surrounding water molecules, a process that has an energetic cost known as the desolvation penalty. MD simulations can help in calculating the free energy of binding, which incorporates these crucial solvation and desolvation effects, providing a more accurate prediction of binding affinity than docking scores alone.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov A QSAR model is a mathematical equation that relates molecular descriptors (numerical representations of a molecule's physicochemical properties) to activity. brieflands.com

To develop a QSAR model for a series of benzofuran-2-carboxamide (B1298429) analogues, including this compound, researchers would first synthesize and test a set of related compounds for a specific biological activity (e.g., enzyme inhibition). Then, various molecular descriptors would be calculated for each compound, such as:

Electronic Descriptors: Dipole moment, partial charges.

Steric Descriptors: Molecular weight, volume, surface area.

Hydrophobic Descriptors: LogP (the logarithm of the partition coefficient between octanol (B41247) and water).

Topological Descriptors: Indices that describe molecular branching and shape.

Statistical methods, such as multiple linear regression (MLR), are then used to build an equation that best predicts the activity based on these descriptors. nih.gov A robust QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

Table 2: Relevant Compound Names

| Compound Name |

|---|

| This compound |

| Serine |

| Threonine |

| Aspartic acid |

| Leucine |

| Valine |

| Phenylalanine |

| Tyrosine |

| Tryptophan |

| Glutamine |

| Asparagine |

Development of Predictive Models for Biological Activity

No information is available on the development of predictive models, such as QSAR, for the biological activity of this compound.

Identification of Physicochemical Descriptors Influencing Activity

There are no studies that identify and analyze the specific physicochemical descriptors of this compound that influence its biological activity.

Pharmacophore Modeling for De Novo Design and Virtual Screening

No pharmacophore models based on this compound have been reported in the literature for the purposes of de novo design or virtual screening.

Quantum Chemical Calculations for Electronic Properties and Reactivity

Specific quantum chemical calculations detailing the electronic properties (such as HOMO-LUMO energies) and reactivity of this compound are not present in the available scientific literature.

Pre Clinical Efficacy and Potential Therapeutic Applications

Efficacy in Relevant In vitro Disease Models

While direct in vitro studies on N-(3-acetylphenyl)-1-benzofuran-2-carboxamide are not extensively detailed in the reviewed literature, the broader class of benzofuran-2-carboxamide (B1298429) derivatives has been evaluated in various disease models, suggesting potential therapeutic avenues.

Anticancer Models: Various derivatives of the benzofuran (B130515) scaffold have demonstrated cytotoxic and antiproliferative activities against several human cancer cell lines. For instance, certain 5-chlorobenzofuran-2-carboxamides have been identified as apoptotic anticancer derivatives nih.gov. Other studies have shown that different benzofuran derivatives can inhibit the growth of cell lines such as leukemia (K562, MOLT-4), cervix carcinoma (HeLa), and colon cancer scielo.brnih.gov. The mechanisms are often linked to the inhibition of critical pathways, such as the hypoxia-inducible factor (HIF-1) pathway in p53-independent malignant cancers nih.gov.

Neurodegenerative Models: The benzofuran-2-carboxamide scaffold is being explored for its neuroprotective potential. Studies on novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives have shown considerable protection against NMDA-induced excitotoxic neuronal cell damage in primary cultured rat cortical cells nih.govresearchgate.net. Some derivatives exhibited neuroprotective effects comparable to the well-known NMDA antagonist, memantine nih.govresearchgate.net. The neuroprotective effects of benzofurans are also linked to their ability to inhibit β-amyloid aggregation, a key pathological hallmark of Alzheimer's disease nih.gov.

Antimicrobial Models: The benzofuran core is a recognized pharmacophore in the design of new antimicrobial agents researchgate.net. Various derivatives have been synthesized and tested against a range of pathogens. For example, certain ketoxime derivatives of benzofuran have shown activity against Staphylococcus aureus and Candida albicans nih.gov. Other studies have demonstrated that different substitutions on the benzofuran ring can yield compounds with moderate to good inhibition of bacteria such as Salmonella typhimurium and Escherichia coli, and fungi like Penicillium italicum nih.govmdpi.com.

Proof-of-Concept Studies in Non-Human In vivo Models

The most specific pre-clinical data for this compound, identified in studies as compound 4c' , comes from in vivo rodent models of hyperlipidemia.

In a key study, a series of N-(acetylphenyl)-1-benzofuran-2-carboxamides were evaluated for their lipid-lowering activity in Triton WR-1339-induced hyperlipidemic rats nih.govresearchgate.net. This model induces a rapid increase in plasma triglyceride and cholesterol levels, providing a robust system for screening potential antihyperlipidemic agents.

Compound 4c' demonstrated significant efficacy in modulating the lipid profile of these animals. Administration of the compound led to a statistically significant reduction in elevated plasma triglyceride (TG) levels nih.govresearchgate.net. Furthermore, it produced a remarkable increase in the levels of high-density lipoprotein-cholesterol (HDL-C), often referred to as "good cholesterol" nih.govresearchgate.net. These effects on both TG and HDL-C are considered highly desirable for an antihyperlipidemic agent.

| Parameter | Effect | Significance vs. Control | Time Points |

|---|---|---|---|

| Plasma Triglycerides (TG) | Significantly Reduced | p < 0.05 | 12 and 24 hours |

| High-Density Lipoprotein-Cholesterol (HDL-C) | Remarkably Increased | p < 0.05 | Not specified |

Hypothesized Therapeutic Indications based on Pre-clinical Data

Based on the available pre-clinical evidence, this compound and its related compounds are hypothesized to have potential in several therapeutic areas.

Antihyperlipidemic: The strongest evidence points towards its use as a lipid-lowering agent. The significant reduction in triglycerides and elevation of HDL-C in rodent models suggest a promising potential for the treatment of hyperlipidemia and, by extension, the management and prevention of associated cardiovascular conditions like coronary heart disease and atherosclerosis nih.govnih.gov.

Anticancer: Given the demonstrated in vitro cytotoxicity of the broader benzofuran-2-carboxamide class against various cancer cell lines, this scaffold is considered a promising starting point for the development of novel anticancer agents nih.govnih.govsemanticscholar.org.

Neuroprotective: The neuroprotective effects observed in in vitro models of excitotoxicity for related benzofuran derivatives suggest a potential application in treating neurodegenerative disorders where neuronal damage is a key component nih.govresearchgate.netnih.gov.

Anti-inflammatory: Certain benzofuran derivatives have shown the ability to inhibit the release of inflammatory mediators like nitric oxide, indicating a potential role as anti-inflammatory agents mdpi.com.

Antimicrobial: The wide range of antibacterial and antifungal activities exhibited by various compounds containing the benzofuran-2-carboxamide moiety supports further investigation into their potential as treatments for infectious diseases researchgate.netnih.govnih.gov.

Comparative Efficacy with Reference Compounds in Pre-clinical Settings

In the pivotal in vivo antihyperlipidemic studies, the efficacy of this compound (4c') and other derivatives was compared against bezafibrate , a clinically used fibrate drug for treating hyperlipidemia nih.govresearchgate.net.

The results indicated that compound 4c' was a potent lipid-lowering agent, with its effects on triglycerides and HDL-C being statistically significant (p < 0.05) nih.gov. While the study highlights the potent activity of the novel benzofuran-2-carboxamide series, a direct statistical comparison of the magnitude of effect between 4c' and bezafibrate for all lipid parameters is not fully detailed in the provided abstracts. However, another compound from the same study, a benzoylphenyl derivative (3b), showed a more significant reduction in triglycerides (p < 0.0001) and increase in HDL (p < 0.001), suggesting that while 4c' is effective, other related compounds may have even greater potency, comparable to or exceeding that of bezafibrate in this specific experimental model nih.govresearchgate.net.

| Compound | Primary Efficacy | Model | Reference Compound |

|---|---|---|---|

| This compound (4c') | Significant reduction in Triglycerides; Remarkable increase in HDL-C | Triton-induced hyperlipidemic rats | Bezafibrate |

| Benzofuran-2-carboxamide Derivatives | Cytotoxicity against cancer cells; Neuroprotection against excitotoxicity | In vitro cell lines (e.g., HeLa, K562); Primary rat cortical cells | Doxorubicin; Memantine |

Future Research Directions and Translational Perspectives

Advanced Synthetic Methodologies and Scalability for N-(3-acetylphenyl)-1-benzofuran-2-carboxamide and Analogues

The future development of this compound and its analogues is contingent on the availability of efficient and scalable synthetic methods. While initial syntheses have been successful for laboratory-scale investigations, large-scale production for extensive preclinical and potential clinical studies necessitates more advanced and modular synthetic routes.

Recent advancements in organic synthesis offer promising strategies for the efficient construction of the benzofuran-2-carboxamide (B1298429) core. One such approach involves a combination of 8-aminoquinoline directed C–H arylation and transamidation chemistry. nih.govchemrxiv.orgmdpi.comnih.gov This method allows for the modular and highly efficient synthesis of a wide range of elaborate benzofuran-2-carboxamides. nih.govchemrxiv.orgmdpi.comnih.gov The process begins with a simple benzofuran (B130515) precursor and, through a palladium-catalyzed C–H arylation, introduces diverse substituents at the C3 position of the benzofuran scaffold. nih.govchemrxiv.orgmdpi.comnih.gov Subsequent one-pot, two-step transamidation allows for the cleavage of the directing group and further diversification of the molecule. nih.govchemrxiv.orgmdpi.comnih.gov The efficiency and modularity of this strategy make it an attractive option for generating extensive libraries of this compound analogues for structure-activity relationship (SAR) studies. nih.govchemrxiv.orgmdpi.comnih.gov

Furthermore, microwave-assisted synthesis presents another avenue for accelerating the production of these compounds. researchgate.netnih.gov Microwave irradiation can significantly reduce reaction times and improve yields in key steps such as the Perkin rearrangement to form the benzofuran-2-carboxylic acid intermediate. nih.gov Exploring these modern synthetic techniques will be crucial for the cost-effective and scalable production of this compound and its derivatives, thereby facilitating their progression through the drug development pipeline.

Exploration of Novel Biological Targets and Polypharmacology

While the initial discovery of this compound analogues highlighted their antihyperlipidemic activity, the broader pharmacological profile of this class of compounds remains largely unexplored. The benzofuran scaffold is a common motif in a multitude of biologically active molecules, suggesting that these compounds may interact with multiple biological targets, a concept known as polypharmacology. nih.gov

Future research should focus on comprehensive screening of this compound and its analogues against a wide array of biological targets to uncover novel therapeutic applications. For instance, various benzofuran derivatives have been reported to exhibit anticancer, immunomodulatory, and antimalarial activities. nih.govnih.govnih.gov Specifically, certain benzofuran-2-carboxamides have been identified as modulators of the CCL20/CCR6 axis, which is implicated in inflammatory diseases and cancer. nih.gov Others have been synthesized as selective ligands for sigma receptors, which are involved in various central nervous system disorders. nih.gov

A systematic investigation into the polypharmacology of this compound could reveal unexpected therapeutic opportunities and provide a more complete understanding of its mechanism of action. This exploration could also inform the design of more selective or, conversely, rationally designed multi-target agents.

Integration with Systems Biology and Omics Technologies for Comprehensive Understanding

To gain a deeper understanding of the biological effects of this compound, particularly its impact on lipid metabolism, the integration of systems biology and 'omics' technologies will be indispensable. These approaches allow for a holistic view of the molecular changes induced by the compound, moving beyond a single target to a network-level understanding. nih.govnih.gov

Pharmacometabolomics, a subfield of metabolomics, can be employed to study the effects of the compound on metabolic pathways related to lipid-lowering. nih.gov By analyzing the global metabolic profile in response to treatment, researchers can identify biomarkers of drug efficacy and gain insights into the underlying mechanisms of action. nih.gov For example, lipidomics, a branch of metabolomics, can provide a detailed profile of the lipidome, offering a comprehensive picture of the alterations in various lipid species following treatment. nih.gov

Development of this compound as Chemical Probes for Biological Research

The unique structure and biological activity of this compound make it a potential candidate for development as a chemical probe. Chemical probes are small molecules used to study biological processes and validate drug targets. By modifying the parent compound with tags for visualization or affinity purification, researchers can use these probes to identify the specific protein targets of the molecule and to investigate its mechanism of action at a molecular level.

For example, N-phenylbenzofuran-2-carboxamide derivatives have been utilized as pharmacological tools to study the mechanisms of amyloid-beta aggregation, a key process in Alzheimer's disease. researchgate.net Similarly, analogues of this compound could be developed into probes to investigate the proteins and pathways involved in lipid metabolism. This would not only advance our understanding of the compound's therapeutic effects but also contribute to the broader field of metabolic research by providing new tools for target identification and validation.

Strategies for Lead Optimization and Pre-clinical Candidate Selection

The progression of this compound from a promising lead compound to a preclinical candidate will require a rigorous lead optimization process. danaher.combiobide.com This iterative cycle of design, synthesis, and testing aims to improve the compound's pharmacological and pharmacokinetic properties. creative-biostructure.comnuvisan.com

Key aspects of lead optimization for this compound and its analogues will include:

Improving Potency and Efficacy: Systematic modifications to the benzofuran, carboxamide, and acetylphenyl moieties will be necessary to enhance the compound's lipid-lowering activity. nih.gov

Enhancing Selectivity: While polypharmacology can be advantageous, for certain indications, high selectivity is desirable to minimize off-target effects. danaher.com

Optimizing ADME Properties: The absorption, distribution, metabolism, and excretion (ADME) profile of the compound will need to be carefully evaluated and optimized to ensure adequate bioavailability and a suitable half-life. creative-biostructure.comnuvisan.com

Early Toxicity Screening: In vitro and in vivo toxicity studies will be crucial to identify any potential safety concerns early in the development process. biobide.com

Q & A

Q. What are the established synthetic routes for N-(3-acetylphenyl)-1-benzofuran-2-carboxamide?

Methodological Answer: The synthesis of benzofuran carboxamides typically involves coupling aniline derivatives with 1-benzofuran-2-carboxylic acid. For this compound, the reaction would require:

- Reagents: 3-acetylaniline, 1-benzofuran-2-carboxylic acid, coupling agents (e.g., DCC or EDC), and a catalyst like DMAP.

- Solvent: Dichloromethane (DCM) or dimethylformamide (DMF).

- Procedure: React equimolar amounts of 3-acetylaniline and 1-benzofuran-2-carboxylic acid under reflux for 12–24 hours. Purify via column chromatography or recrystallization.

This method is analogous to syntheses of structurally similar compounds, where substituents on the phenyl ring are introduced via targeted aniline precursors .

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer: Key characterization methods include:

- 1H/13C NMR: To confirm the benzofuran core and acetylphenyl substituent (e.g., acetyl proton resonance at δ 2.6–2.8 ppm, aromatic protons at δ 6.8–8.2 ppm) .

- IR Spectroscopy: Identify carbonyl stretches (C=O at ~1660–1680 cm⁻¹) and amide bonds (N-H at ~3300 cm⁻¹) .

- Mass Spectrometry (ESI-MS): Confirm molecular weight (e.g., expected [M+H]+ ion for C₁₇H₁₃NO₃: 292.1 g/mol).

Q. Which in vitro assays are suitable for preliminary evaluation of biological activity?

Methodological Answer:

- Anticancer Screening: Use MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity. Compare IC₅₀ values to reference drugs like doxorubicin .

- Neuroprotection: Test glutamate-induced oxidative stress in neuronal cell lines (e.g., SH-SY5Y) and measure viability via LDH release assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

Methodological Answer:

- Solvent Optimization: Replace DCM with THF or acetonitrile to enhance solubility of intermediates.

- Catalyst Loading: Increase DMAP concentration (0.2–0.5 eq) to accelerate coupling efficiency.

- Purification: Use preparative HPLC for high-purity isolation, especially if byproducts (e.g., unreacted aniline) persist .

Industrial methods for similar compounds employ continuous flow reactors to reduce reaction time and improve scalability .

Q. How does the 3-acetylphenyl substituent influence biological activity compared to other substituents?

Methodological Answer: The acetyl group enhances lipophilicity and electron-withdrawing effects, which may improve membrane permeability and target binding. Comparative data from analogs:

Q. How can researchers resolve contradictions in reported biological activities of benzofuran carboxamides?

Methodological Answer:

- Standardize Assays: Use identical cell lines (e.g., ATCC-certified HeLa) and control compounds.

- Structural Confirmation: Re-characterize disputed compounds via X-ray crystallography to rule out isomerism or impurities .

- Mechanistic Profiling: Compare transcriptomic responses (RNA-seq) across analogs to identify unique pathway activations .

Q. What computational tools are recommended for studying structure-activity relationships (SAR)?

Methodological Answer:

- Docking Studies: Use AutoDock Vina to model interactions with targets like α7 nAChR (PDB ID: 7KOX) .

- QSAR Modeling: Train models on datasets of IC₅₀ values and substituent parameters (e.g., Hammett σ, logP) to predict activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.